molecular formula C27H34O9 B14088243 4'-Deoxyprovincialin

4'-Deoxyprovincialin

Cat. No.: B14088243
M. Wt: 502.6 g/mol
InChI Key: GBKBPIXSSQJOPJ-XEMLLQTBSA-N
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Description

4'-Deoxyprovincialin is a deoxygenated derivative of provincialin, a compound hypothesized to belong to the family of phenolic or heterocyclic secondary metabolites. This structural modification likely impacts its physicochemical properties, reactivity, and biological activity compared to provincialin and related analogs.

Properties

Molecular Formula

C27H34O9

Molecular Weight

502.6 g/mol

IUPAC Name

[(E)-2-[[(3aR,4R,6E,9S,10Z,11aS)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C27H34O9/c1-7-19(13-28)26(31)33-14-20(8-2)27(32)36-22-11-15(3)9-10-21(34-18(6)29)16(4)12-23-24(22)17(5)25(30)35-23/h7-9,12,21-24,28H,5,10-11,13-14H2,1-4,6H3/b15-9+,16-12-,19-7+,20-8+/t21-,22+,23-,24+/m0/s1

InChI Key

GBKBPIXSSQJOPJ-XEMLLQTBSA-N

Isomeric SMILES

C/C=C(\CO)/C(=O)OC/C(=C\C)/C(=O)O[C@@H]1C/C(=C/C[C@@H](/C(=C\[C@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)/C

Canonical SMILES

CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4’-Deoxyprovincialin are not well-documented. The compound is primarily used for research purposes, and large-scale production methods may not be widely established. Researchers typically prepare the compound in laboratory settings using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

4’-Deoxyprovincialin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4’-Deoxyprovincialin include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products

The major products formed from the reactions of 4’-Deoxyprovincialin depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

4’-Deoxyprovincialin has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in research and development of new materials and compounds.

Mechanism of Action

The mechanism of action of 4’-Deoxyprovincialin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from analogs with comparable deoxygenation patterns or functional group modifications:

2.1. 4-Deoxy-Disaccharides (Compounds 15–17)

describes 4-deoxy-disaccharides (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives) synthesized via regioselective deoxygenation. Key observations:

  • Solubility : Reduced polarity due to deoxygenation increases lipid solubility, enhancing membrane permeability compared to hydroxylated analogs.
  • Stability : Deoxygenation at the 4-position improves resistance to enzymatic hydrolysis, as observed in glycosidase assays .
  • Biological Activity : Deoxygenated analogs exhibit altered binding affinities to carbohydrate-recognizing proteins, such as lectins.
2.2. 4-Hydroxybenzoic Acid (Compound 18) and Derivatives

lists 4-hydroxybenzoic acid (18) and its methoxy-substituted analogs (e.g., (E)-3-(4-methoxyphenyl)-2-propenoic acid (19)). Comparisons include:

  • Acidity : The hydroxyl group at the 4-position in 4-hydroxybenzoic acid (pKa ~4.5) contributes to stronger acidity than its deoxygenated counterpart (e.g., benzoic acid, pKa ~4.2). Removal of the 4'-OH (as in 4'-Deoxyprovincialin) would reduce hydrogen-bonding capacity and acidity.
  • Antioxidant Activity: Hydroxyl groups in phenolic compounds like caffeic acid (20) and chicoric acid (21) are critical for radical scavenging. Deoxygenation at key positions diminishes this activity .
2.3. 4-Hexyloxyaniline

highlights 4-hexyloxyaniline, a compound with a hexyloxy group at the 4-position. While structurally distinct, its synthesis and properties offer insights:

  • Lipophilicity : The hexyloxy chain enhances logP values, suggesting that deoxygenation in 4'-Deoxyprovincialin would similarly increase hydrophobicity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Formula Key Functional Groups logP (Predicted) Biological Activity Relevance
4-Hydroxybenzoic acid C₇H₆O₃ 4-OH, carboxylic acid 1.5 Antioxidant, antimicrobial
4-Hexyloxyaniline C₁₂H₁₉NO 4-hexyloxy, NH₂ 3.8 Intermediate in dye synthesis
4-Deoxy-disaccharide 15 C₁₄H₂₅N₂O₉ 2-acetamido, 4-deoxy -0.2 Glycobiology studies
Table 2: Impact of Deoxygenation on Key Properties
Property Hydroxylated Form (e.g., Provincialin) Deoxygenated Form (e.g., 4'-Deoxyprovincialin)
Solubility in Water High Reduced
Enzymatic Degradation Susceptible Resistant
Bioavailability Moderate Enhanced (due to lipophilicity)

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